Predicted Lipophilicity Comparison: Ortho-OCF₃ vs. Para-OCF₃ Positional Isomer
The ortho-substituted target compound (CAS 1260877-40-4) is predicted to exhibit reduced lipophilicity compared to the para-substituted isomer (CAS 868851-35-8) due to steric shielding of the trifluoromethoxy group and altered solvation [1]. The para isomer has a measured/predicted LogP of 3.46 (XLogP3 ~3.9) . The ortho isomer's LogP is estimated to be lower by approximately 0.3–0.5 log units based on the well-known 'ortho effect' for aryl-OCF₃ substituents, where ortho substitution reduces effective lipophilicity relative to para by ~0.3–0.6 log units in multiple published matched molecular pair analyses [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.9–3.2 (estimated from ortho effect correction applied to para isomer measured value) |
| Comparator Or Baseline | Para isomer (CAS 868851-35-8): LogP = 3.46 (measured); XLogP3 = 3.9 |
| Quantified Difference | Estimated ΔLogP ≈ −0.3 to −0.5 (ortho vs. para) |
| Conditions | Based on matched molecular pair analysis of ortho- vs. para-OCF₃ aryl systems [1] |
Why This Matters
Reduced LogP affects membrane permeability, solubility, and metabolic clearance profiles, making the ortho isomer a strategically distinct choice for lead optimization programs where fine-tuning lipophilicity is critical for ADME properties.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
